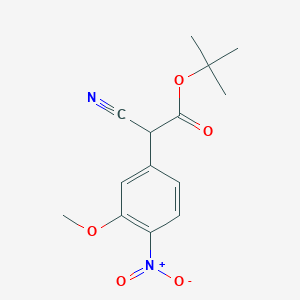
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of a tert-butyl ester group, a cyano group, and a substituted phenyl ring with methoxy and nitro substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate typically involves the reaction of tert-butyl cyanoacetate with 3-methoxy-4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-cyano-2-(3-hydroxy-4-nitrophenyl)acetate.
Reduction: Formation of 2-cyano-2-(3-methoxy-4-aminophenyl)acetate.
Substitution: Formation of 2-cyano-2-(3-methoxy-4-nitrophenyl)acetamide or 2-cyano-2-(3-methoxy-4-nitrophenyl)thioacetate.
Applications De Recherche Scientifique
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, while the nitro and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-cyano-2-(4-methoxyphenyl)acetate:
Tert-butyl 2-cyano-2-(3-nitrophenyl)acetate: Lacks the methoxy group, which influences its chemical properties and biological activity.
Tert-butyl 2-cyano-2-(3-methoxyphenyl)acetate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate is unique due to the presence of both methoxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16N2O5 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)10(8-15)9-5-6-11(16(18)19)12(7-9)20-4/h5-7,10H,1-4H3 |
Clé InChI |
XPDJVDOKLVXYRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#N)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















